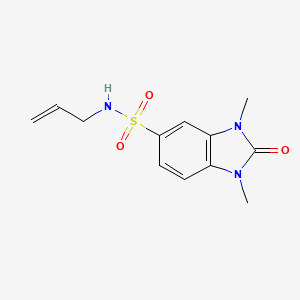

N-allyl-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives, including those similar to N-allyl-1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazole-5-sulfonamide, involves multiple steps starting from saccharin as a precursor. The process includes coordination with divalent transition metals to form complexes, demonstrating the compound's ability to act as a bidentate chelating ligand through the sulfonamidate nitrogen and the endocyclic nitrogen of benzimidazole (Ashraf et al., 2016).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives has been elucidated through various analytical techniques, including FT-IR, NMR spectroscopy, and X-ray diffraction analysis. This detailed analysis has revealed the coordination modes and geometry around metal centers in these compounds, providing insight into their molecular architecture (Ashraf et al., 2016).

Chemical Reactions and Properties

Benzimidazole sulfonamides undergo several chemical reactions, including interactions with metals and other organic compounds, to form complexes with defined antimicrobial activity. The reactivity of these compounds is influenced by their structural features, such as the presence of the sulfonamide group, which allows for the formation of metal complexes with potential biological activity (Ashraf et al., 2016).

Physical Properties Analysis

The physical properties of benzimidazole derivatives, including solubility and thermal resistance, are significantly impacted by their structural components, such as sulfonic and benzimidazole groups. These groups enhance the hydrophilicity of the compounds and affect their solubility in polar organic solvents, as well as their thermal stability (Alvarez-Gallego et al., 2007).

Chemical Properties Analysis

The chemical properties of benzimidazole sulfonamides, including their antimicrobial and antioxidant activities, are subject to the specific substitutions on the benzimidazole ring. These modifications can significantly influence the compound's efficacy against various microbial strains and its ability to scavenge free radicals, showcasing the versatility of benzimidazole sulfonamides in medicinal chemistry (Badgujar et al., 2017).

Mécanisme D'action

Target of Action

It’s worth noting that many bioactive aromatic compounds containing the indole nucleus, which is structurally similar to benzimidazole, have been found to bind with high affinity to multiple receptors .

Mode of Action

It’s known that similar compounds can interact with their targets through various mechanisms, such as electrophilic substitution .

Biochemical Pathways

Indole derivatives, which are structurally similar, are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that such compounds can affect a wide range of biochemical pathways.

Pharmacokinetics

Similar compounds are known to be efficient over a large range of polymers and small molecule derivatives, and are generally considered to be air stable .

Result of Action

It’s known that similar compounds can boost the conductivity of certain materials .

Propriétés

IUPAC Name |

1,3-dimethyl-2-oxo-N-prop-2-enylbenzimidazole-5-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3S/c1-4-7-13-19(17,18)9-5-6-10-11(8-9)15(3)12(16)14(10)2/h4-6,8,13H,1,7H2,2-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUZQKFKEHUTLDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)S(=O)(=O)NCC=C)N(C1=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,3-dimethyl-2-oxo-N-(prop-2-en-1-yl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

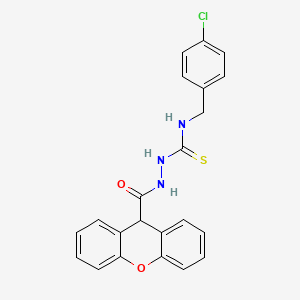

![N-({[2-(anilinocarbonyl)phenyl]amino}carbonothioyl)-1-methyl-1H-pyrazole-3-carboxamide](/img/structure/B4535201.png)

![4-{3-mercapto-5-[(1-oxo-2(1H)-phthalazinyl)methyl]-4H-1,2,4-triazol-4-yl}benzenesulfonamide](/img/structure/B4535208.png)

![3-(4-methoxyphenyl)-N-[2-(methylthio)phenyl]-4,5-dihydro-5-isoxazolecarboxamide](/img/structure/B4535214.png)

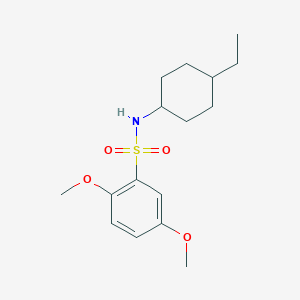

![(4-chlorophenyl)[1-(tetrahydro-2H-thiopyran-4-yl)-3-piperidinyl]methanone](/img/structure/B4535216.png)

![2-bromo-N-[3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B4535226.png)

![N~1~-{2-[(2-chloro-6-fluorobenzyl)thio]ethyl}-N~2~-(3,4-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4535234.png)

![2,2,2-trifluoro-N-(3-{N-[(3-methyl-1-benzofuran-2-yl)carbonyl]ethanehydrazonoyl}phenyl)acetamide](/img/structure/B4535245.png)

![2-methyl-N-(4-{N-[(3-methyl-2-thienyl)carbonyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B4535258.png)

![N-(4-acetylphenyl)-2-[(2,4,5-trichlorophenoxy)acetyl]hydrazinecarboxamide](/img/structure/B4535264.png)

![2-methyl-4-[4-(propylsulfonyl)-1-piperazinyl]-6-(1-pyrrolidinyl)pyrimidine](/img/structure/B4535289.png)

![7-cyclopentyl-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4535294.png)

![methyl [5-(2-bromo-4-hydroxy-5-methoxybenzylidene)-3-methyl-4-oxo-2-thioxo-1-imidazolidinyl]acetate](/img/structure/B4535307.png)